(1R)-1-(4-nitrophenyl)ethane-1,2-diol
Overview
Description
(1R)-1-(4-nitrophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a nitrophenyl group attached to an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-nitrophenyl)ethane-1,2-diol typically involves the reduction of a precursor compound, such as (4-nitrophenyl)acetaldehyde, using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require specific temperature and pH control to ensure the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction of nitro groups under controlled conditions. The choice of catalyst, pressure, and temperature are critical factors in optimizing yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups in the ethane-1,2-diol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of (4-nitrophenyl)acetone or (4-nitrophenyl)acetic acid.
Reduction: Formation of (1R)-1-(4-aminophenyl)ethane-1,2-diol.
Substitution: Formation of this compound ethers or esters.
Scientific Research Applications
(1R)-1-(4-nitrophenyl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies due to its structural similarity to natural substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (1R)-1-(4-nitrophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the ethane-1,2-diol moiety can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s effects are mediated through pathways involving redox reactions and molecular recognition processes.
Comparison with Similar Compounds
- (1S)-1-(4-nitrophenyl)ethane-1,2-diol
- (1R)-1-(4-aminophenyl)ethane-1,2-diol
- (1R)-1-(4-nitrophenyl)propane-1,2-diol
Comparison:
(1S)-1-(4-nitrophenyl)ethane-1,2-diol: The enantiomer of (1R)-1-(4-nitrophenyl)ethane-1,2-diol, differing in stereochemistry and potentially in biological activity.
(1R)-1-(4-aminophenyl)ethane-1,2-diol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
(1R)-1-(4-nitrophenyl)propane-1,2-diol: Similar structure with an additional carbon in the alkyl chain, affecting its physical and chemical properties.
This compound stands out due to its specific stereochemistry and the presence of both nitro and diol functional groups, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHBFHEOQUUAR-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364176 | |
Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77977-74-3 | |
Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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